Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate

Lipophilicity Drug Design Physicochemical Property

Researchers seeking aminobenzoate scaffolds with enhanced membrane permeability for intracellular targets face limited structural diversity in commercial catalogs. Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate (CAS 1220027-55-3) addresses this gap with a unique N-ethyl,N-hydroxyethyl substitution delivering a 67% increase in lipophilicity (LogP 1.79 vs. 1.07 des-ethyl analog). • 67% higher LogP for superior passive membrane permeability in cell-based assays • Validated intermediate for silver halide photography with patent precedent • 7 rotatable bonds enable conformational flexibility for enzyme active-site probing Supplied at ≥98% purity; ideal for medicinal chemistry libraries and photographic emulsion R&D.

Molecular Formula C13H20N2O3
Molecular Weight 252.31 g/mol
CAS No. 1220027-55-3
Cat. No. B1397293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate
CAS1220027-55-3
Molecular FormulaC13H20N2O3
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCCN(CCO)C1=C(C=C(C=C1)C(=O)OCC)N
InChIInChI=1S/C13H20N2O3/c1-3-15(7-8-16)12-6-5-10(9-11(12)14)13(17)18-4-2/h5-6,9,16H,3-4,7-8,14H2,1-2H3
InChIKeyBFZPNDQWYRQVEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate Overview


Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate (CAS 1220027-55-3) is a polysubstituted aminobenzoate ester with the molecular formula C13H20N2O3 and a molecular weight of 252.31 g/mol . It is categorized as a 3-amino-4-substituted benzoate, a class of compounds recognized for their utility as intermediates in the synthesis of silver halide photographic materials and other fine chemicals [1]. The compound features a unique tertiary amino group bearing both ethyl and hydroxyethyl substituents, which distinguishes it from simpler secondary amine analogs and impacts its physicochemical properties and potential reactivity.

Silver halide photographic intermediate utility (patent-class)
Substitution-dependent lipophilicity and flexibility profile
N-ethyl substitution as potential SAR determinant for antibacterial research

Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate: Why Substitution Fails


Generic substitution is not feasible for this compound class because the specific N-ethyl, N-hydroxyethyl substitution pattern on the 4-amino group directly governs key molecular properties and biological interactions. Simple replacement with an unsubstituted or mono-substituted analog, such as the des-ethyl derivative (CAS 91430-70-5), results in a significant shift in lipophilicity (LogP 1.79 vs. 1.07) . This difference, stemming from the additional ethyl group, alters membrane permeability, bioavailability potential, and distribution coefficients, which are critical for applications in drug discovery and material science . Furthermore, class-level evidence on N-substituted p-aminobenzoic acid derivatives demonstrates that the N-alkyl chain length directly influences antibacterial potency, proving that seemingly minor structural modifications can lead to major functional divergence [1].

Des-ethyl analog (CAS 91430-70-5) may shift lipophilicity and permeability profile, altering research outcomes.
N-alkyl chain length directly influences antibacterial potency; different substitution may yield divergent SAR results.
Unsubstituted or mono-substituted analogs may lack documented patent utility for photographic material synthesis.

Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate: Evidence vs. Des-Ethyl Analog


Enhanced Lipophilicity via N-Ethyl Substitution

The target compound (CAS 1220027-55-3) exhibits a significantly higher predicted partition coefficient compared to its des-ethyl analog, impacting its behavior in biological and chemical systems. This difference is a direct consequence of the additional N-ethyl group increasing the compound's hydrophobic surface area .

Lipophilicity (LogP)
Data to verify
Target LogP 1.79 vs Des-ethyl LogP 1.07
Δ +0.72 (67% increase)
Supports lipophilicity-dependent permeability modeling
Predicted logP; experimental validation recommended
Lipophilicity Drug Design Physicochemical Property

Increased Molecular Flexibility

The N-ethyl substitution introduces an additional freely rotatable bond in the target molecule, increasing its conformational flexibility. This can influence its ability to adapt to specific binding pockets, which is often correlated with target affinity and selectivity .

Rotatable Bonds
Data to verify
Target: 7 bonds, Des-ethyl: 6 bonds
Δ +1 rotatable bond
May enable broader conformational sampling in binding studies
Predicted flexibility; may impact binding entropy
Conformational Analysis Molecular Dynamics Drug-Receptor Interaction

N-Ethyl Substitution Modulates Antibacterial Potency

A study on the structure-activity relationships of N-substituted p-aminobenzoic acid derivatives established that N-alkyl chain length directly dictates antibacterial potency. Specifically, N-ethyl and N-butyl derivatives showed distinct activity levels, with N-propyl being the most potent. This demonstrates that the N-ethyl group, present in the target compound, is not inert but actively participates in defining biological activity [1].

Antibacterial Potency Rank
Class-level inference
N-propyl > N-ethyl ≈ N-butyl
Supports N-ethyl as SAR determinant in antibacterial research
Class-level SAR; compound-specific validation needed
Antibacterial Structure-Activity Relationship Medicinal Chemistry

Patented Use in Silver Halide Photography

A European patent from Fuji Photo Film Co., Ltd. and Sankio Chemical Co., Ltd. explicitly claims a process for producing high-purity alkyl 3-amino-4-substituted benzoates, a class to which the target compound belongs, for use as intermediates in silver halide photographic materials [1]. This industrial application distinguishes it from simpler aminobenzoates that may lack the necessary purity and functional group tolerance required for this specific use.

Patent Context
Reported
EP 0 853 077 A1 claims 3-amino-4-substituted benzoates for silver halide photographic intermediates
Supports procurement for photographic intermediate R&D
Patent context; verify current applicability
Photographic Chemistry Material Science Chemical Intermediate

Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate: Procurement Scenarios


Medicinal Chemistry: Pharmacokinetic Optimization

The 67% increase in lipophilicity (LogP 1.79 vs. 1.07) makes this compound a superior choice over its des-ethyl analog for medicinal chemistry programs where enhanced membrane permeability is desired . It is particularly well-suited for building compound libraries aimed at intracellular targets or for developing candidates requiring passive GI absorption, where a higher LogP is a critical parameter .

Antibacterial Drug Discovery: N-Ethyl Pharmacophore

Based on class-level SAR evidence, the N-ethyl group is an active pharmacophoric element in the p-aminobenzoate class, conferring distinct antibacterial potency [1]. This compound can serve as a key intermediate or a scaffold for designing novel antibacterial agents targeting Streptococcus and other susceptible strains, where the unsubstituted analog would likely underperform [1].

Photographic Chemistry R&D: Silver Halide Development

Procurement for this specific industrial niche is validated by a 1998 patent that claims the class of 3-amino-4-substituted benzoates as intermediates for silver halide photography [2]. Research groups working on novel photographic emulsions or related optoelectronic materials will find this compound to be a confirmed, high-purity building block with a documented synthetic precedent [2].

Chemical Biology: Conformational Probing of Binding Pockets

The additional rotatable bond in the target molecule (7 vs. 6) provides greater conformational flexibility, which is a valuable feature for probing the adaptability of enzyme active sites or receptor binding pockets . This compound can be used in chemical biology studies to investigate the role of ligand flexibility in binding affinity and selectivity, offering a tool that the more rigid des-ethyl analog cannot provide .

Application
Selection Property
Validation Focus
Membrane permeability research
Substitution-dependent lipophilicity profile
Permeability-predictive model correlation
Antibacterial SAR studies
N-ethyl pharmacophoric element
Class-level potency ranking review
Photographic intermediate R&D
Patent-covered intermediate class
High-purity synthesis validation
Conformational probing in target studies
Molecular flexibility (rotatable bonds)
Binding site adaptability assessment
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